
N-Cinnamylpiperidine, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cinnamylpiperidine, (Z)-: (YQL5L18VSV) is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.3074 g/mol . It is an achiral molecule with no defined stereocenters . This compound is known for its unique structure, which includes a piperidine ring attached to a cinnamyl group.
Vorbereitungsmethoden
The synthesis of N-Cinnamylpiperidine, (Z)- involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
N-Cinnamylpiperidine, (Z)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Cinnamylpiperidine, (Z)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Cinnamylpiperidine, (Z)- involves its interaction with molecular targets such as neurotransmitter receptors and ion channels . It can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses . The exact molecular pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
N-Cinnamylpiperidine, (Z)- can be compared with other similar compounds, such as:
N-Benzylpiperidine: Similar structure but with a benzyl group instead of a cinnamyl group.
N-Phenethylpiperidine: Contains a phenethyl group instead of a cinnamyl group.
N-Cinnamylmorpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
The uniqueness of N-Cinnamylpiperidine, (Z)- lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds .
Eigenschaften
CAS-Nummer |
5844-54-2 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1-[(Z)-3-phenylprop-2-enyl]piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7- |
InChI-Schlüssel |
ZJNARIDKWBUMOZ-YFHOEESVSA-N |
Isomerische SMILES |
C1CCN(CC1)C/C=C\C2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


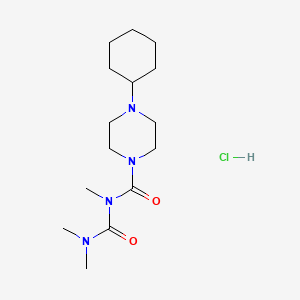
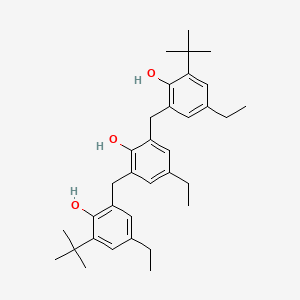
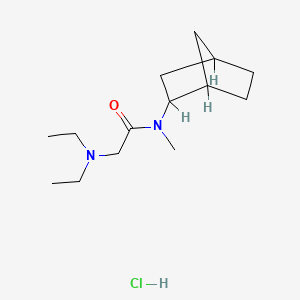
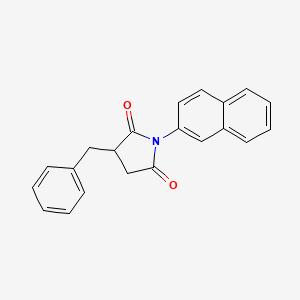
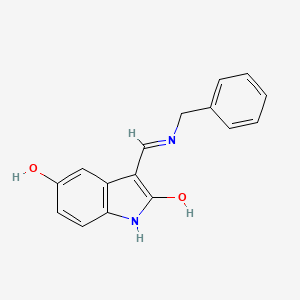

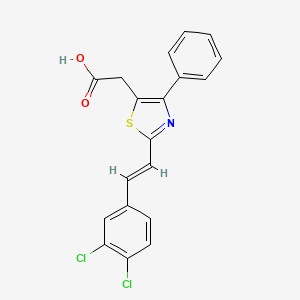
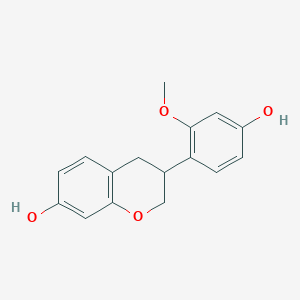

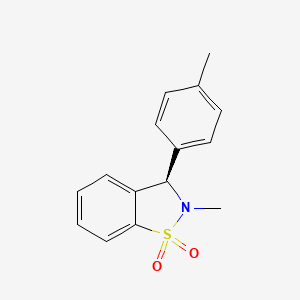
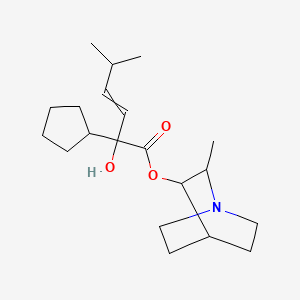
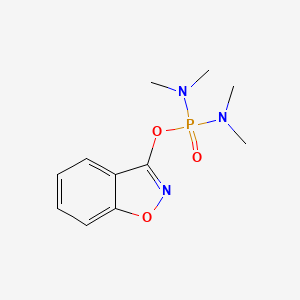
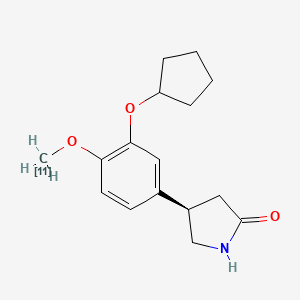
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
